molecular formula C16H19N3O4 B12262709 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine

Cat. No.: B12262709
M. Wt: 317.34 g/mol
InChI Key: VGWQGFITXAOISG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a benzodioxin moiety with a pyrimidin-2-amine core, making it a subject of study for its chemical properties and potential biological activities.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,6-dimethoxy-N-methylpyrimidin-2-amine

InChI

InChI=1S/C16H19N3O4/c1-19(16-17-14(20-2)9-15(18-16)21-3)10-11-4-5-12-13(8-11)23-7-6-22-12/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

VGWQGFITXAOISG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the desired functional groups . The pyrimidin-2-amine core is then synthesized separately and coupled with the benzodioxin moiety under controlled conditions using reagents such as N,N-dimethylformamide (DMF) and lithium hydride (LiH) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, and various halides for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For example, the compound may inhibit cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,6-dimethoxy-N-methylpyrimidin-2-amine is unique due to its combination of the benzodioxin and pyrimidin-2-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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